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Compound of Interest

Compound Name:
2-Phenylfuran-3,4-dicarboxylic

acid

Cat. No.: B11770379 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of 2-Phenylfuran-3,4-
dicarboxylic acid, with a primary focus on the synthesis of its dimethyl ester due to the limited

availability of data on the diacid itself. The guide includes key physicochemical properties, a

detailed experimental protocol for the synthesis of the dimethyl ester, and a discussion of the

potential biological significance of related phenylfuran compounds.

Physicochemical Properties
While a specific CAS number for 2-Phenylfuran-3,4-dicarboxylic acid is not readily available

in public databases, its molecular formula is C₁₂H₈O₅. The properties of the diacid and its

corresponding dimethyl ester are summarized below.

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

2-Phenylfuran-3,4-

dicarboxylic acid
C₁₂H₈O₅ 232.19 Not Found

Dimethyl 2-

phenylfuran-3,4-

dicarboxylate

C₁₄H₁₂O₅ 260.24 Not Found
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Synthesis of Dimethyl 2-phenylfuran-3,4-
dicarboxylate
A detailed experimental protocol for the synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate

has been reported, providing a viable route to this class of compounds.

General Procedure for the Synthesis of Sulfur Ylides
The synthesis commences with the preparation of a sulfur ylide intermediate.

To a solution of a halomethyl carbonyl compound (10 mmol) in acetone (15 mL), dimethyl

sulfide (620 mg, 10 mmol) is added.

The mixture is stirred for 12 hours.

The resulting residue is filtered and washed with acetone. The solid product, a sulfonium

halide, is used without further purification.

The sulfonium halide is then added to a solution of NaOH (400 mg, 10 mmol) in water (10

mL) at 0 °C.

The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.

The combined organic layers are washed sequentially with water and brine, dried over

Na₂SO₄, filtered, and concentrated to yield the sulfur ylide, which can be used directly in the

next step.[1]

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate
The synthesis of the target compound involves the reaction of an acetylenic ester with a sulfur

ylide.[1]

Dimethyl acetylenedicarboxylate (DMAD) and 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-

1-one (dimethylsulfonium benzoylmethylide) are used as the model substrates.

The reaction is conducted in a solvent such as 1,2-dichloroethane (DCE), DMF, MeCN, or

DMSO under a nitrogen atmosphere.
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The reactant ratio and solvent are optimized to maximize the yield of the product, dimethyl 2-

phenylfuran-3,4-dicarboxylate.

Optimal yields have been reported in DMSO.[1]

Summary of Reaction Conditions and Yields

Reactant 1 Reactant 2 Solvent
Yield of Dimethyl 2-
phenylfuran-3,4-
dicarboxylate

Dimethyl

acetylenedicarboxylat

e (1a)

2-(dimethyl-λ4-

sulfanylidene)-1-

phenylethan-1-one

(2a)

DCE 34-44%

Dimethyl

acetylenedicarboxylat

e (1a)

2-(dimethyl-λ4-

sulfanylidene)-1-

phenylethan-1-one

(2a)

DMF 57%

Dimethyl

acetylenedicarboxylat

e (1a)

2-(dimethyl-λ4-

sulfanylidene)-1-

phenylethan-1-one

(2a)

MeCN 50%

Dimethyl

acetylenedicarboxylat

e (1a)

2-(dimethyl-λ4-

sulfanylidene)-1-

phenylethan-1-one

(2a)

DMSO 81%

Experimental Workflow and Signaling Pathways
Synthesis Workflow
The synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate proceeds through a tandem

sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening,

intramolecular Michael addition, and elimination.
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Caption: Synthesis workflow for dimethyl 2-phenylfuran-3,4-dicarboxylate.

Signaling Pathways
Specific signaling pathways involving 2-Phenylfuran-3,4-dicarboxylic acid have not been

elucidated in the reviewed literature. However, furan derivatives are known to exhibit a range of

biological activities. For instance, some phenyl-substituted furan and oxazole carboxylic acid

derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4),

an enzyme involved in inflammatory pathways.[2] This suggests that furan-based compounds

could potentially modulate signaling cascades related to inflammation.

The general logical relationship for investigating such a compound in a drug discovery context

is outlined below.
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Caption: General drug discovery workflow for a novel chemical entity.

Potential Biological Activity
While direct biological activity data for 2-Phenylfuran-3,4-dicarboxylic acid is scarce, the

broader class of furan derivatives has attracted significant interest in medicinal chemistry.

Various furan-containing molecules have been reported to possess antibacterial, antiviral, anti-

inflammatory, and antitumor properties.[3] For example, some 5-phenyl-2-furan derivatives

have shown inhibitory activity against PDE4B and can block the release of TNF-α, indicating
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anti-inflammatory potential.[2] Additionally, other substituted phenyl-furanones have

demonstrated antifungal activity.[4] These findings suggest that 2-Phenylfuran-3,4-
dicarboxylic acid and its analogs represent a scaffold worthy of investigation for the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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